molecular formula C19H19N3O3S2 B2775787 (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1226487-92-8

(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2775787
CAS No.: 1226487-92-8
M. Wt: 401.5
InChI Key: IPDDDQQWADSBFP-JLHYYAGUSA-N
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Description

(E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a novel synthetic compound designed for advanced pharmacological and medicinal chemistry research. It features a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its diverse biological activities and role as a bioisostere for carbonyl-containing molecules . This structure is linked to a thiophene ring and a styrylsulfonyl-substituted piperidine, creating a multifunctional agent for investigating new therapeutic mechanisms. The 1,3,4-oxadiazole ring system is recognized for its significant thermal stability and chemical resistance, contributing to favorable metabolic stability in biological systems . Compounds based on the 5-(thiophen-2-yl)-1,3,4-oxadiazole motif have demonstrated substantial research value in anticancer applications, showing potential to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition . Furthermore, analogous structures have exhibited promising antimicrobial properties, making them valuable tools for exploring solutions to antimicrobial resistance (AMR) . The integration of the styrylsulfonyl group expands its potential as a chemical probe for studying enzyme interactions and signal transduction pathways. This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its full pharmacological profile, including specific molecular targets such as thymidylate synthase, HDAC, and topoisomerase II, which are common targets for 1,3,4-oxadiazole derivatives .

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c23-27(24,13-10-15-6-2-1-3-7-15)22-11-4-8-16(14-22)18-20-21-19(25-18)17-9-5-12-26-17/h1-3,5-7,9-10,12-13,16H,4,8,11,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDDDQQWADSBFP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Styrylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using styrylsulfonyl chloride under basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling with Thiophene: The final step involves coupling the thiophene ring to the oxadiazole moiety, which can be achieved through various cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: In Vitro Efficacy

  • Cell Lines Tested : Human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3).
  • Findings : The compound showed a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analyses confirmed increased apoptotic cell populations following treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Testing

  • Bacterial Strains : Escherichia coli and Staphylococcus aureus.
  • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating moderate antibacterial activity.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. Studies suggest it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

  • Model Used : SH-SY5Y neuroblastoma cells exposed to oxidative stress.
  • Observations : Treatment with the compound reduced markers of oxidative damage and improved cell viability compared to untreated controls.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the thiophene and piperidine moieties have been systematically studied to enhance efficacy and reduce toxicity.

Data Table: SAR Insights

ModificationActivity ChangeComments
Thiophene substitutionIncreased potencyEnhances interaction with biological targets
Piperidine ring alterationDecreased toxicityImproved safety profile observed in preliminary studies

Future Directions in Research

Ongoing research aims to explore the full therapeutic potential of this compound through:

  • In Vivo Studies : To evaluate efficacy and safety in animal models.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapy agents.

Mechanism of Action

The mechanism by which (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

The 1,3,4-oxadiazole scaffold is versatile, with substitutions at positions 2 and 5 dictating pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituents at Position 2 Substituents at Position 5 Key Properties/Activities Reference
(E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 1-(Styrylsulfonyl)piperidin-3-yl Thiophen-2-yl Hypothesized kinase/VEGFR-2 inhibition*
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 4-Bromobenzyl Thiophen-2-yl Antimicrobial (MIC: 12.5–50 µg/mL)
2-(Benzo[b]thiophen-2-yl)-5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole Benzo[b]thiophen-2-yl (4-Methylpiperazin-1-yl)methyl Predicted kinase inhibition (docking)
2-(5-Bromothiophen-2-yl)-5-[5-(10-ethyl-phenothiazin-3-yl)thiophen-2-yl]-1,3,4-oxadiazole 5-Bromothiophen-2-yl 5-(10-Ethyl-phenothiazin-3-yl)thiophen-2-yl Electrochemical luminescence, π-π stacking

Key Observations :

  • Thiophene vs.
  • Sulfonyl Groups: The styrylsulfonyl group in the target compound may improve solubility compared to non-sulfonated analogs like 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole .
2.2.1. Antimicrobial Activity

Compounds with alkylthio or sulfonyl substituents (e.g., 2-(butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole) exhibit moderate-to-strong antimicrobial activity (MIC: 12.5–50 µg/mL) . The styrylsulfonyl group in the target compound may enhance membrane permeability, though direct antimicrobial data are lacking.

2.2.2. Antimalarial Potential

Analog 2-(1-phenylcyclopropyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,3,4-oxadiazole (23c) showed 40% yield and activity against Plasmodium falciparum . The styrylsulfonyl-piperidine moiety in the target compound could similarly target parasitic enzymes.

2.2.3. Kinase Inhibition

Molecular docking studies predict that piperazine/piperidine-substituted oxadiazoles (e.g., ) bind to VEGFR-2 kinase via hydrogen bonds with Asp1046 and Glu884. The styrylsulfonyl group may introduce additional hydrophobic interactions.

Physicochemical and Structural Insights
  • Planarity and Stacking: The target compound’s styrylsulfonyl-piperidine group may adopt a non-planar conformation, similar to the butterfly-shaped phenothiazine rings in , reducing crystallinity but enhancing solubility.
  • Hydrogen Bonding : Sulfonyl groups facilitate hydrogen bonding with biological targets (e.g., Asp1046 in VEGFR-2), as seen in docked analogs .

Biological Activity

The compound (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring, a thiophene moiety, and an oxadiazole core. The presence of the styrylsulfonyl group is significant for its biological activity.

Molecular Formula : C₁₄H₁₅N₃O₂S
Molecular Weight : 285.36 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Core : This can be achieved through condensation reactions involving appropriate hydrazines and carboxylic acids.
  • Introduction of Piperidine and Thiophene Groups : These groups can be introduced via nucleophilic substitution or coupling reactions with suitable precursors.
  • Styrylsulfonyl Group Attachment : The final step often involves the reaction of a sulfonyl chloride with the piperidine derivative under basic conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:

  • A related compound demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
CompoundMIC (µg/mL)Target Bacteria
Compound A10E. coli
Compound B25S. aureus
This compoundTBDTBD

Anti-inflammatory Activity

Research has shown that oxadiazoles possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. In vitro studies revealed that derivatives of this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting potent activity at micromolar concentrations .

Case Studies

  • Study on Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of pathogens. The results demonstrated that the target compound exhibited superior activity compared to traditional antibiotics .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in paw edema and inflammatory markers, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic pathways and analytical methods for synthesizing (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Introducing the styrylsulfonyl group to the piperidine ring under controlled temperatures (e.g., 60–80°C) using catalysts like triethylamine .
  • Oxadiazole Formation : Cyclization of thioamide intermediates via refluxing in polar solvents (e.g., ethanol or DMF) with dehydrating agents like POCl₃ .
  • Purification : Column chromatography or recrystallization to isolate the final product . Analytical Methods :
  • HPLC for monitoring reaction progress and purity assessment .
  • ¹H/¹³C NMR and FT-IR to confirm functional groups and structural integrity .

Q. How is the compound characterized structurally and functionally in preliminary studies?

  • Spectroscopy : NMR (¹H, ¹³C) identifies proton environments and carbon frameworks, while FT-IR confirms sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • Chromatography : HPLC retention times and LC-MS validate molecular weight and purity (>95%) .
  • Elemental Analysis : Matches experimental and theoretical C, H, N, S compositions to confirm synthesis success .

Q. What preliminary biological activities are associated with this compound?

  • In Silico Predictions : Molecular docking suggests potential interactions with anti-inflammatory (COX-2) or anticancer (EGFR) targets due to the styrylsulfonyl and thiophene moieties .
  • In Vitro Screening : Similar oxadiazole derivatives exhibit antimicrobial (MIC: 4–16 µg/mL) and antiproliferative (IC₅₀: 10–50 µM) activities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
  • Catalyst Screening : Bases like NaH improve cyclization kinetics .
  • Temperature Control : Reflux at 80–100°C optimizes oxadiazole ring closure while minimizing side reactions . Example Optimization Table :
StepSolventCatalystTemp (°C)Yield (%)
SulfonylationDCMEt₃N6072
CyclizationDMFNaH10085

Q. What computational methods predict the compound’s physicochemical and pharmacological properties?

  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) and tautomeric stability .
  • Molecular Dynamics : Simulate binding affinities to biological targets (e.g., COX-2) using software like AutoDock .
  • ADME Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability scores (>0.55) .

Q. How can contradictions in spectral or bioactivity data be resolved?

  • Data Triangulation : Cross-validate NMR peaks with computational predictions (e.g., ChemDraw) to resolve ambiguities in stereochemistry .
  • Dose-Response Studies : Repeat bioassays under standardized conditions (e.g., fixed pH, serum-free media) to clarify inconsistent IC₅₀ values .

Q. How do structural modifications (e.g., substituent changes) alter biological activity?

  • SAR Studies : Compare analogs with varying substituents:
ModificationActivity ChangeReference
Thiophene → Phenyl↓ Anticancer potency
Piperidine → Azetidine↑ Metabolic stability
  • Functional Group Swaps : Replacing the styrylsulfonyl group with acetyl reduces anti-inflammatory activity by ~40% .

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